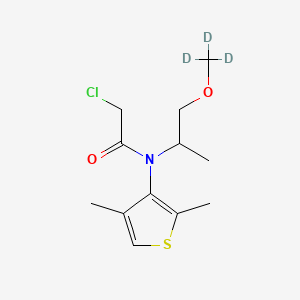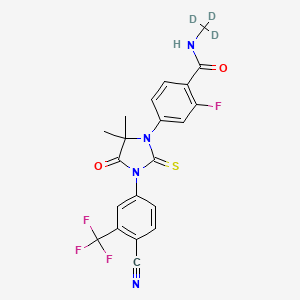
Enzalutamide D3
描述
HC-1119,也称为氘代恩扎鲁胺,是一种第二代雄激素受体拮抗剂恩扎鲁胺的氘代类似物。它主要用于治疗转移性去势抵抗性前列腺癌。 HC-1119中恩扎鲁胺的氘代导致了几种药代动力学优势,包括代谢速度更慢,血浆浓度更高,脑暴露更低 .
作用机制
HC-1119通过竞争性抑制雄激素与雄激素受体的结合来发挥其作用。这种抑制阻止了雄激素受体信号通路,该通路对于前列腺癌细胞的增殖和存活至关重要。 通过阻止该通路的激活,HC-1119诱导凋亡并减少前列腺癌细胞的生长 .
生化分析
Biochemical Properties
Enzalutamide D3 acts by competitively inhibiting the binding of androgens to the androgen receptor, thereby blocking the androgen receptor signaling pathway . This inhibition disrupts the normal function of the androgen receptor, which includes the regulation of gene expression and cell growth . The interaction between this compound and the androgen receptor is key to its therapeutic effect .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In prostate cancer cells, it inhibits cell proliferation and induces apoptosis . It also influences cell function by impacting cell signaling pathways and gene expression . For example, it has been found to enhance myeloid cell-mediated immune suppression, promoting tumor progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the androgen receptor, which prevents the receptor from being activated by androgens . This inhibition of the androgen receptor signaling pathway leads to a decrease in the expression of genes that are regulated by this receptor, resulting in the inhibition of prostate cancer cell growth .
Temporal Effects in Laboratory Settings
This compound has been found to have a half-life of 5.8 days, and steady state is achieved by day 28 . It is primarily eliminated by hepatic metabolism, with renal excretion being an insignificant elimination pathway . Over time, the effects of this compound on cellular function can lead to a decrease in tumor size and an improvement in patient survival .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a PC-3 xenograft model, this compound at a dosage of 20 mg/kg/day for 21 days inhibited tumor growth by 49% compared to vehicle-treated mice . Higher doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, and its metabolism involves the cytochrome P450 enzymes . The metabolic pathways of this compound can also be influenced by other factors, such as the presence of other drugs .
Transport and Distribution
After administration, this compound is rapidly and extensively distributed to various tissues. It has been found to be primarily distributed in the brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose tissue . The tissue-to-plasma ratios of this compound range from 0.406 (brain) to 10.2 (adipose tissue) .
准备方法
合成路线和反应条件
HC-1119的合成涉及恩扎鲁胺的氘代。 HC-1119的化学名为4-{3-[4-氰基-3-(三氟甲基)苯基]-5,5-二甲基-4-氧代-2-硫代-1-咪唑烷基}-2-氟-N-三氘甲基苯甲酰胺 . 制备方法包括以下步骤:
氘代: 将氘原子引入恩扎鲁胺分子中。
溶解: 将原料溶解在Labrasol等溶剂中,以提高溶解度和生物利用度。
工业生产方法
HC-1119的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 使用先进的技术和设备对于保持药物的一致性和安全性至关重要 .
化学反应分析
反应类型
HC-1119经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成各种氧化产物。
还原: HC-1119也可以发生还原反应,尽管这些反应不太常见。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如过氧化氢,以及还原剂,如硼氢化钠。 反应通常在受控的温度和压力条件下进行,以确保预期结果 .
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化反应可能产生HC-1119的各种氧化衍生物,而取代反应可以产生不同的取代类似物 .
科学研究应用
相似化合物的比较
类似化合物
恩扎鲁胺: HC-1119的母体化合物恩扎鲁胺也是一种第二代雄激素受体拮抗剂,用于治疗前列腺癌。
阿帕鲁胺: 另一种第二代雄激素受体拮抗剂,用于类似的适应症。
达鲁胺: 一种具有类似作用机制的较新的雄激素受体拮抗剂 .
HC-1119的独特性
HC-1119的独特性在于其氘代,这比恩扎鲁胺提供了几个药代动力学优势。 这些优势包括代谢速度更慢,血浆浓度更高,脑暴露更低,从而导致改善的疗效和安全性 .
属性
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXUHSOUPDCQV-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443331-82-5 | |
| Record name | Deutenzalutamide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443331825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEUTENZALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKI556HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Deutenzalutamide interact with its target and what are the downstream effects?
A1: Deutenzalutamide, like its analog Enzalutamide, acts as an androgen receptor (AR) inhibitor. [] It binds to the AR, hindering the binding of androgens like testosterone and dihydrotestosterone. This binding prevents the AR from translocating to the nucleus and activating genes responsible for prostate cancer cell growth and survival. [] Consequently, Deutenzalutamide effectively inhibits prostate cancer cell proliferation and induces apoptosis (programmed cell death).
Q2: What is the clinical efficacy of Deutenzalutamide in treating mCRPC?
A2: The HC-1119-04 phase 3 trial investigated Deutenzalutamide's efficacy in patients with mCRPC who had experienced treatment failure with abiraterone and/or docetaxel. [] The study revealed a statistically significant improvement in radiographic progression-free survival (rPFS) in patients treated with Deutenzalutamide compared to those receiving a placebo. [] This finding suggests that Deutenzalutamide holds promise as a potential treatment option for this specific patient population.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)

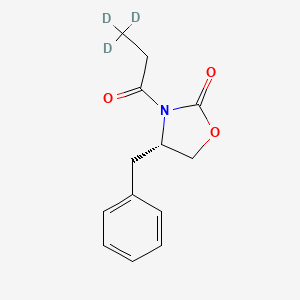
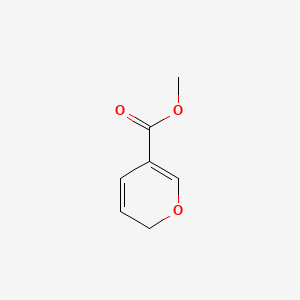
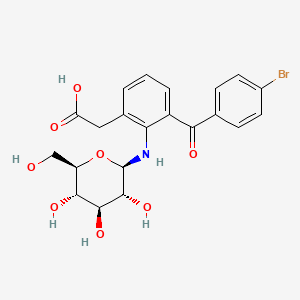
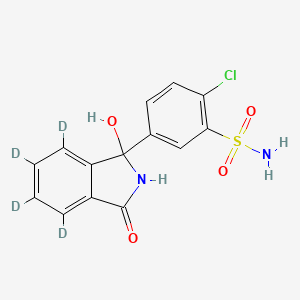
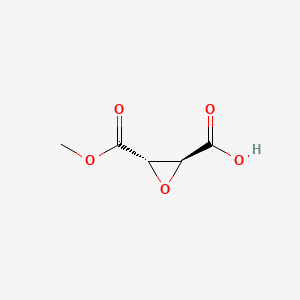
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)
